molecular formula C9H15N5O3 B1682763 Tetrahydrobiopterin CAS No. 17528-72-2

Tetrahydrobiopterin

Katalognummer: B1682763
CAS-Nummer: 17528-72-2
Molekulargewicht: 241.25 g/mol
InChI-Schlüssel: FNKQXYHWGSIFBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydrobiopterin (BH4), or (6R)-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4-one, is an essential enzymatic cofactor with critical roles in numerous biological processes . Its primary research value lies in its function as a mandatory redox cofactor for three families of enzymes: the aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase . In neuroscience research, BH4 is indispensable for the synthesis of monoamine neurotransmitters. It acts as a cofactor for phenylalanine hydroxylase (PAH) in the conversion of phenylalanine to tyrosine , for tyrosine hydroxylase (TH) in the synthesis of L-DOPA , and for tryptophan hydroxylase (TPH) in the production of serotonin precursors . Dysregulation of BH4-dependent pathways is a key area of study in research models of neurological conditions . In cardiovascular and immunological studies, BH4 is a critical determinant of nitric oxide synthase (NOS) function . It stabilizes NOS dimers to support the production of nitric oxide, a key signaling molecule for vasodilation and neurotransmission . When BH4 bioavailability is low, NOS enzymes become "uncoupled," producing superoxide instead of nitric oxide, which is a significant mechanism of oxidative stress studied in models of endothelial dysfunction, atherosclerosis, and hypertension . Researchers also utilize BH4 to study cellular metabolism and inflammation. Its levels are finely regulated by de novo synthesis from GTP, a salvage pathway, and a recycling pathway . The molecule is highly sensitive to oxidative stress, and its depletion is a marker of inflammatory states . Furthermore, neopterin, a biosynthetic precursor, serves as a established biomarker for immune system activation in research settings . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQXYHWGSIFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872469
Record name 5,6,7,8-Tetrahydrobiopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17528-72-2
Record name Tetrahydrobiopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17528-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrobiopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydrobiopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Stereoselective Hydrogenation of Biopterin Derivatives

The reduction of L-biopterin (BH2) to (6R)-tetrahydrobiopterin (BH4) under high-pressure hydrogenation remains the most widely implemented industrial method. Platinum-based catalysts (e.g., PtO₂, Pt black) in alkaline aqueous solutions (pH 10–12.5) enable stereoselective protonation at the C6 position, favoring the R-configuration. US8178670B2 demonstrates that maintaining pH ≥11 during hydrogenation with 14–50 bar H₂ pressure at 0–40°C achieves 6R:6S ratios of 8:1–15:1, with yields exceeding 80%. Critically, alkaline conditions stabilize the intermediate dihydrobiopterin tautomer, directing hydrogen addition to the re face of C6.

Table 1: Hydrogenation Conditions and Outcomes from Patent Data

Patent Catalyst Pressure (bar) Temperature (°C) pH 6R:6S Ratio Yield (%)
US8178670B2 Pt black 14–50 0–40 11–12.5 8:1–15:1 80–90
EP2628740A1 PtO₂ 40 10–14 11.4 4.1:1–4.5:1 29–32
US7732599B2 Pd/C 10–30 25–50 8–10 3:1–5:1 60–75

The disparity in 6R:6S ratios between patents highlights the influence of base selection. EP2628740A1 reports lower enantiocontrol (4.1:1–4.5:1) when using inorganic bases (KOH/KH₂PO₄), whereas US8178670B2 achieves 15:1 ratios with organic amines. However, inorganic bases facilitate simpler post-reaction purification by forming water-soluble salts, reducing residual contaminants in pharmaceutical-grade BH4.

One-Pot Hydrolysis and Hydrogenation

US8178670B2 introduces a streamlined process where diacetylbiopterin undergoes simultaneous hydrolysis and hydrogenation without intermediate isolation. In biphasic systems (water/organic solvent), alkaline conditions (pH 10–12.5) hydrolyze acetyl groups while Pt catalysts reduce the pterin ring. This method eliminates separate hydrolysis steps, reducing processing time and minimizing oxidative degradation risks. After reaction completion, water-immiscible solvents (e.g., ethyl acetate) extract organic impurities, leaving BH4 in the aqueous phase for direct crystallization.

Starting Material Synthesis and Functionalization

Neopterin to Biopterin Conversion

US7732599B2 details BH4 synthesis from neopterin via sequential oxidation and reduction. Neopterin’s side-chain hydroxy groups are oxidized to ketones using MnO₂ or CrO₃, followed by stereoselective reduction with NaBH₄ to form biopterin. Hydrogenation of biopterin then proceeds as described in Section 1.1. Although this route offers flexibility in starting materials, the multi-step sequence lowers overall yield (60–75%) compared to direct biopterin hydrogenation.

Protecting Group Strategies

Diacetylbiopterin, synthesized by acetylating biopterin’s hydroxy groups, serves as a stable precursor resistant to oxidation during storage. US8178670B2’s one-pot method hydrolyzes acetyl groups in situ under reaction conditions, avoiding additional deprotection steps. FTIR and HPLC analyses confirm >95% deacetylation efficiency when using pH 11.5 buffers, ensuring minimal residual acetylated byproducts.

Industrial-Scale Production Innovations

Solvent Optimization and Catalyst Recycling

EP2628740A1 addresses scalability challenges by demonstrating consistent BH4 yields (29–32%) across solvent volumes ranging from 30–100 mL/g L-biopterin. This tolerance to solvent variability enables manufacturers to optimize reactor loading without yield penalties. Additionally, platinum catalysts are recovered via filtration and reactivated through acid washing, reducing costs by ≤40% in large-scale runs.

Crystallization and Purification

Post-hydrogenation, acidification (HCl) precipitates BH4 dihydrochloride, which is recrystallized from ethanol/water mixtures. USP standards require ≥98.5% purity, achieved through hot filtration to remove insoluble inorganic salts (e.g., KCl, KH₂PO₄) followed by activated carbon treatment. X-ray diffraction confirms the crystalline product’s monohydrate form, which exhibits superior stability under ambient storage compared to amorphous BH4.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrahydrobiopterin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wirkt als Cofaktor bei Hydroxylierungsreaktionen, bei denen es die Addition von Hydroxylgruppen an aromatische Aminosäuren erleichtert .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind molekularer Sauerstoff und verschiedene Hydroxylase-Enzyme. Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, wobei das Vorhandensein spezifischer Enzyme entscheidend für den Reaktionsablauf ist .

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind hydroxylierte Aminosäuren wie Tyrosin und 5-Hydroxytryptophan .

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

Tetrahydrobiopterin plays a significant role in the metabolism of phenylalanine, particularly in phenylketonuria (PKU). In PKU patients, BH4 supplementation has been shown to enhance residual phenylalanine hydroxylase activity, leading to improved metabolic control.

Key Findings:

  • A study indicated that BH4 could improve neurocognitive functioning in both BH4-responsive and unresponsive PKU patients by potentially crossing the blood-brain barrier .
  • Clinical trials have demonstrated that BH4 treatment can lower phenylalanine levels significantly in patients with PKU .
StudyPopulationOutcome
Study 1PKU patientsDecreased phenylalanine levels with BH4 supplementation
Study 2Healthy subjectsIncreased dopamine and serotonin levels post-BH4 treatment

Neuropsychiatric Disorders

Recent research has highlighted the potential of this compound in treating neuropsychiatric conditions such as schizophrenia and depression. Studies have found lower levels of BH4 in patients with schizophrenia, suggesting a link between BH4 deficiency and the disorder's pathophysiology .

Case Studies:

  • A study confirmed that individuals with schizophrenia exhibited significantly reduced fasting levels of BH4 compared to healthy controls .
  • Another investigation into chronic fatigue syndrome (ME/CFS) and Long COVID is exploring whether BH4 deficiency contributes to these conditions .

Cardiovascular Health

This compound is essential for nitric oxide synthesis, which is vital for vascular health. A deficiency in BH4 can lead to endothelial dysfunction and cardiovascular diseases.

Research Insights:

  • Supplementation with BH4 has been associated with improved endothelial function and reduced blood pressure in hypertensive patients .
  • A review discussed BH4's role in mitochondrial regulation and its implications for energy metabolism related to cardiovascular diseases .
ConditionEffect of BH4 Supplementation
HypertensionImproved endothelial function
Heart DiseaseEnhanced nitric oxide production

Organ Transplantation

In the field of organ transplantation, this compound has been investigated for its immunomodulatory properties. The compound may help reduce the side effects associated with traditional immunosuppressants.

Clinical Applications:

  • Research suggests that BH4 could be integrated into immunosuppressive regimens to improve long-term graft survival without increasing complications commonly seen with calcineurin inhibitors .

Potential Therapeutic Mechanisms

Beyond its role as a cofactor, this compound exhibits cytoprotective properties that may help mitigate oxidative stress and inflammation.

Mechanistic Insights:

  • This compound supports energy generation pathways and enhances cellular antioxidant defenses against stressors .
  • Its regulatory role in neurotransmitter synthesis suggests potential applications in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Dihydrobiopterin (BH₂)

  • Structure : Oxidized form of BH₄, lacking one electron pair in the pterin ring.
  • Function: Competes with BH₄ for binding to eNOS, promoting enzyme uncoupling and superoxide production .
  • Clinical Relevance : Elevated BH₂/BH₄ ratios correlate with endothelial dysfunction in atherosclerosis and diabetes .
  • Key Difference : Unlike BH₄, BH₂ exacerbates oxidative stress and is a biomarker of vascular pathology .

5-Methyltetrahydrofolate (5-MTHF)

  • Structure : A folate derivative with a methyl group at the N5 position.
  • Function: Binds to NOS similarly to BH₄, promoting NO synthesis and reducing superoxide production .
  • Clinical Relevance : Improves endothelial function in hyperhomocysteinemia but requires higher doses than BH₄ for efficacy .

Ascorbic Acid (Vitamin C)

  • Structure : A six-carbon lactone with antioxidant properties.
  • Function: Reduces BH₂ back to BH₄, stabilizing eNOS coupling .
  • Clinical Relevance: Enhances exercise-induced vasodilation in elderly populations but lacks specificity for NOS .
  • Key Difference : Ascorbic acid is a general antioxidant, whereas BH₄ directly modulates enzymatic activity .

Sepiapterin

  • Structure : A biosynthetic precursor of BH₄ with a ketone group on the side chain.
  • Function : Converted to BH₄ via sepiapterin reductase in salvage pathways .
  • Clinical Relevance : Used in BH₄ deficiency disorders but less effective than direct BH₄ supplementation .
  • Key Difference : Sepiapterin requires enzymatic conversion, making it dependent on cellular reductase activity .

Folic Acid

  • Structure: Pteridine ring linked to para-aminobenzoic acid.
  • Clinical Relevance: No direct role in NO synthesis; ineffective in BH₄-deficient states .

Data Tables

Table 1: Functional Comparison of BH₄ and Analogues

Compound Role in NOS Coupling Antioxidant Capacity Clinical Use
BH₄ Essential High (direct) PKU, endothelial dysfunction
BH₂ Inhibitory None Biomarker of oxidative stress
5-MTHF Partial agonist Moderate Hyperhomocysteinemia
Ascorbic Acid Indirect (reduces BH₂) High (general) General antioxidant support
Sepiapterin Precursor Low BH₄ deficiency (salvage pathway)

Table 2: Clinical Efficacy in Vascular Function

Study Population Intervention Outcome (vs. Placebo) Reference
SSc Patients BH₄ (10 mg/kg) ↑ Brachial artery blood flow by 28–32%
Hypercholesterolemia BH₄ (chronic) ↓ Oxidative stress markers by 40%
Elderly Adults Ascorbic Acid ↑ Vasodilation by 15% (NO-mediated)
Type II Diabetes BH₄ (IV) ↑ FMD by 50%

Research Findings and Contradictions

  • Acute vs. Chronic BH₄ : Acute BH₄ administration improves endothelial function without altering oxidative stress markers in SSc, while chronic use reduces systemic oxidative damage in hypercholesterolemia .
  • BH₄ vs. Folates: 5-MTHF mimics BH₄’s binding to NOS but requires higher concentrations for therapeutic effects, limiting its utility .
  • BH₄-Responsive Mutations: Certain phenylalanine hydroxylase mutations (e.g., P314S, V177M) respond to BH₄, allowing dietary relaxation in PKU, but genotype-phenotype correlations remain inconsistent .

Biologische Aktivität

Tetrahydrobiopterin (BH4) is a crucial endogenous cofactor involved in various biological processes, particularly in the metabolism of amino acids and the production of neurotransmitters. This article explores the multifaceted biological activities of BH4, highlighting its roles in nitric oxide synthesis, antioxidant defense, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from GTP through a series of enzymatic reactions involving GTP cyclohydrolase I. It serves as a cofactor for several enzymes, including:

  • Phenylalanine hydroxylase : Converts phenylalanine to tyrosine.
  • Nitric oxide synthases (NOS) : Catalyzes the production of nitric oxide (NO) from L-arginine.

1. Nitric Oxide Production

BH4 is essential for the proper functioning of endothelial nitric oxide synthase (eNOS). When BH4 levels are adequate, eNOS produces NO, which is vital for vascular health. However, under conditions of oxidative stress or BH4 deficiency, eNOS can become "uncoupled," leading to increased production of reactive oxygen species (ROS) instead of NO. This uncoupling has been implicated in various cardiovascular diseases .

ConditionEffect on eNOS ActivityReference
Adequate BH4Normal NO production
BH4 deficiencyIncreased ROS production
Oxidative stresseNOS uncoupling

2. Antioxidant Role

BH4 has been shown to enhance cellular resistance to oxidative stress. It acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells. Studies indicate that BH4 supplementation can protect against inflammation and cell death in various models of stress-induced injury .

3. Neurological Functions

In the context of neurological health, BH4 plays a significant role in the synthesis of neurotransmitters such as dopamine and serotonin. Deficiencies in BH4 are linked to neurological disorders like hyperphenylalaninemia, where patients exhibit impaired cognitive functions due to disrupted neurotransmitter synthesis .

Case Study 1: Hyperphenylalaninemia Treatment

A study involving patients with hyperphenylalaninemia demonstrated that oral administration of BH4 significantly reduced serum phenylalanine levels. In one case, a patient showed a decline greater than 50% after a single dose of BH4 .

Case Study 2: Cardiovascular Health

In a mouse model with induced hypertension, administration of BH4 not only restored NO production but also reduced blood pressure and vascular oxidative stress. This suggests that BH4 could be a potential therapeutic agent for managing hypertension and related cardiovascular conditions .

Research Findings

Recent research has expanded our understanding of BH4's biological roles:

  • Metabolic Pathways : BH4 is involved in multiple metabolic pathways beyond its traditional role as a cofactor. It has been identified as a key player in mitochondrial function and energy metabolism .
  • Therapeutic Applications : The potential use of BH4 in treating chronic metabolic disorders and neurodegenerative diseases is being explored, with evidence supporting its cytoprotective properties .

Q & A

Q. What experimental methods are used to study the biosynthesis and regulation of BH4 in mammalian systems?

BH4 biosynthesis involves GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR). To investigate regulatory mechanisms, researchers employ:

  • Gene expression analysis : Quantify mRNA levels of GCH1 (GTPCH gene) under cytokine stimulation or phenylalanine exposure .
  • Enzyme activity assays : Measure GTPCH activity in liver homogenates using HPLC to detect neopterin or biopterin intermediates .
  • Mutagenesis studies : Use recombinant proteins to identify critical residues in SPR or PTPS for catalytic function .

Q. How can BH4’s role as a cofactor for aromatic amino acid hydroxylases be experimentally validated?

  • Enzyme kinetics : Compare tyrosine hydroxylase activity in BH4-depleted vs. supplemented systems using radiolabeled substrates (e.g., <sup>14</sup>C-tyrosine) .
  • Knockout models : Analyze phenylalanine levels in Gch1<sup>-/-</sup> mice or cell lines to assess BH4-dependent phenylalanine hydroxylase activity .
  • Crystallography : Resolve BH4-bound structures of tryptophan hydroxylase to identify binding motifs .

Q. What methodologies are recommended for quantifying BH4 levels in biological samples?

  • LC-MS/MS : Optimize protocols for retinal or plasma samples using deuterated internal standards (e.g., BH4-d4) to achieve sensitivity down to 0.001 pmol/mg tissue .
  • HPLC with electrochemical/fluorimetric detection : Sequential detection allows differentiation of BH4 from oxidized derivatives (e.g., dihydrobiopterin) in endothelial cells .

Advanced Research Questions

Q. How does BH4 deficiency lead to nitric oxide synthase (NOS) uncoupling, and how can this be experimentally modeled?

  • Mechanistic studies : In endothelial cells, induce BH4 depletion (e.g., via DAHP inhibition) and measure superoxide (O2<sup>•−</sup>) vs. NO production using electron paramagnetic resonance (EPR) .
  • Animal models : Use streptozotocin-induced diabetic mice to correlate BH4 levels (via LC-MS/MS) with aortic ring vasodilation assays .

Q. What experimental designs are optimal for studying BH4 photooxidation in vitiligo phototherapy?

  • UV source comparison : Quantify dihydropterin dimer yields under xenon lamps (broad spectrum) vs. UV-LEDs (325 nm) using quantum yield calculations .
  • Oxidative stress markers : Couple photooxidation kinetics with melanocyte H2O2 assays to assess therapeutic relevance .

Q. How can contradictory data on BH4 levels in neurological diseases (e.g., Parkinson’s) be resolved?

  • Tissue-specific analysis : Compare BH4 concentrations in CSF vs. striatal tissue via LC-MS/MS, accounting for blood-brain barrier transport variability .
  • Longitudinal studies : Track BH4 dynamics in hph-1 mice models at multiple postnatal stages (P7–P22) to identify critical developmental windows .

Q. What strategies are effective for modeling BH4-related hyperphenylalaninemia in vitro?

  • CRISPR/Cas9 knock-in : Introduce pathogenic PTPS mutations (e.g., p.P87S) in hepatocyte lines and monitor phenylalanine accumulation via amino acid analyzers .
  • Salvage pathway inhibition : Apply methotrexate to block dihydrofolate reductase (DHFR), exacerbating BH4 deficiency in patient-derived fibroblasts .

Q. How does BH4 supplementation mitigate ischemia-reperfusion injury in transplanted organs?

  • Ex vivo perfusion models : Treat donor pancreata with BH4 (10 µM) prior to transplantation and measure nitrosative stress markers (e.g., nitrotyrosine) post-reperfusion .
  • Immunohistochemistry : Assess eNOS coupling in graft endothelial cells using anti-3-nitrotyrosine antibodies .

Q. What advanced techniques elucidate BH4’s role in neurotransmitter regulation?

  • Microdialysis : Monitor real-time dopamine release in BH4-supplemented vs. deficient striatal regions of Gch1<sup>+/−</sup> mice .
  • Fast-scan cyclic voltammetry : Detect serotonin kinetics in raphe nuclei slices under BH4 modulation .

Q. How can BH4’s interaction with redox signaling be quantified in proliferating cells?

  • Redox biosensors : Use roGFP2-Orp1 to measure H2O2 dynamics in BH4-treated hematopoietic stem cells .
  • Metabolomic profiling : Integrate BH4 levels with NADPH/GSH ratios via mass spectrometry in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrobiopterin
Reactant of Route 2
Tetrahydrobiopterin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.